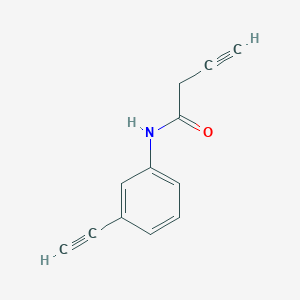

N-(3-Ethynylphenyl)but-3-ynamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)but-3-ynamide |

InChI |

InChI=1S/C12H9NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h1-2,5,7-9H,6H2,(H,13,14) |

InChI Key |

MFUXSJADZJYOBI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N 3 Ethynylphenyl but 3 Ynamide

Retrosynthetic Analysis of the N-(3-Ethynylphenyl)but-3-ynamide Core Structure

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection reveals two key synthons: 3-ethynylphenylamine and a but-3-ynoic acid derivative. This approach simplifies the synthetic challenge into the preparation of these two precursor molecules, which can then be coupled in a final step. The choice of the specific but-3-ynoic acid derivative (e.g., the acid itself, an acid chloride, or an activated ester) will be crucial for the success of the amide bond formation.

Figure 1: Retrosynthetic disconnection of this compound into its primary precursors, 3-ethynylphenylamine and but-3-ynoic acid.

Design and Synthesis of Precursors for this compound Formation

The successful synthesis of the target molecule hinges on the efficient preparation of its constituent parts. This section details established synthetic routes to the requisite ethynylphenyl amine and but-3-ynoic acid precursors.

3-Ethynylaniline (B136080), also known as m-aminophenylacetylene, is a versatile building block in organic chemistry. chemimpex.com Its synthesis can be approached through several established methods, primarily involving the introduction of the ethynyl (B1212043) group onto a pre-existing benzene (B151609) ring or the manipulation of a precursor already containing an alkyne moiety.

One of the most prominent methods for synthesizing 3-ethynylaniline is through the Sonogashira coupling reaction. wikipedia.org This palladium- and copper-cocatalyzed cross-coupling reaction joins a terminal alkyne with an aryl halide. wikipedia.org For the synthesis of 3-ethynylaniline, a common strategy involves the coupling of 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step to reveal the terminal alkyne. The reaction is typically carried out under mild conditions, making it a highly effective method for forming the crucial carbon-carbon bond. wikipedia.org

Another viable route to 3-ethynylaniline involves the reduction of 3-ethynylnitrobenzene. chemicalbook.com The nitro group can be reduced to a primary amine using various reducing agents, such as iron powder in the presence of an acid. google.comgoogle.com The starting material, 3-ethynylnitrobenzene, can be synthesized from m-nitrobenzaldehyde through a multi-step process. google.comgoogle.com

A further method involves the deprotection of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol. In this procedure, the starting material is dissolved in toluene (B28343) with powdered sodium hydroxide (B78521) and refluxed. The acetone (B3395972) byproduct is removed using a Dean-Stark trap, yielding 3-aminophenylacetylene upon cooling and filtration. prepchem.com

But-3-ynoic acid is a terminal alkyne-containing carboxylic acid that serves as the second key precursor. nih.gov It is a commercially available compound but can also be synthesized through various laboratory methods. bldpharm.com A common laboratory preparation involves the carboxylation of a propargyl Grignard reagent, formed by reacting propargyl bromide with magnesium, with carbon dioxide. wikipedia.org

For the purpose of amide bond formation, but-3-ynoic acid can be used directly or, more commonly, converted into a more reactive derivative to facilitate the reaction. A highly effective derivative is the corresponding acyl chloride, but-3-ynoyl chloride. This can be synthesized by reacting but-3-enoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. smolecule.comlookchem.com The use of the acyl chloride in the subsequent amidation reaction is often advantageous as it leads to a more rapid and complete conversion to the desired amide.

Direct and Convergent Synthetic Routes to this compound

With the precursors in hand, the final and critical step is the formation of the amide bond to yield this compound. This can be achieved through several established coupling strategies.

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and high-temperature process due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents are employed to activate the carboxylic acid.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting amide bond formation. chemistrysteps.comcreative-proteomics.com These reagents activate the carboxyl group of but-3-ynoic acid, making it susceptible to nucleophilic attack by the amino group of 3-ethynylaniline. chemistrysteps.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the amide bond, releasing a urea (B33335) byproduct. interchim.fr

Table 1: Common Carbodiimide Coupling Agents

| Reagent | Full Name | Solubility of Urea Byproduct | Primary Application Environment |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble in most organic solvents | Solution-phase synthesis |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Aqueous and organic synthesis |

| DIC | N,N'-Diisopropylcarbodiimide | Soluble in organic solvents | Solid-phase synthesis |

For the synthesis of this compound in a laboratory setting, either DCC or EDC could be employed. The choice often depends on the desired workup procedure. The urea byproduct of DCC is largely insoluble in many organic solvents and can be removed by filtration. peptide.com In contrast, the urea byproduct of EDC is water-soluble, allowing for its removal through an aqueous extraction. peptide.com

To improve the efficiency of the coupling reaction and minimize potential side reactions, such as racemization if chiral centers were present, an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) is often added. peptide.comnih.gov The use of a base, such as N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP), can also be beneficial, particularly when dealing with less reactive anilines. nih.gov A plausible reaction scheme would involve stirring a mixture of 3-ethynylaniline, but-3-ynoic acid, EDC, and HOBt in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature until the reaction is complete.

Amide Bond Formation Strategies for this compound

Alternative Amidation Protocols for this compound Synthesis

While traditional amidation methods involving acid chlorides or activated esters are viable, alternative protocols can offer advantages in terms of mildness, efficiency, and functional group tolerance, which are crucial for a molecule with two terminal alkyne moieties.

One of the most prominent alternative methods for ynamide synthesis is the copper-catalyzed N-alkynylation of amides or their precursors. nih.govnih.govmdpi.com This approach would involve the coupling of a suitable nitrogen-containing precursor with an alkynylating agent. In the context of this compound, this could theoretically be approached in two ways: coupling of 3-ethynylaniline with a but-3-ynoyl derivative, or the coupling of a pre-formed N-(3-ethynylphenyl)acetamide with a suitable reagent to form the ynamide.

A more direct and relevant approach for this specific molecule would be the use of coupling reagents that facilitate the direct formation of the amide bond between 3-ethynylaniline and but-3-ynoic acid. Modern coupling reagents can operate under mild conditions, which is essential to prevent unwanted side reactions of the terminal alkyne groups. For instance, the use of phosphonium- or uranium-based coupling reagents has become widespread in peptide synthesis and can be applied to other challenging amide bond formations.

An organophosphorus-catalyzed, one-pot, three-component condensation of an amine, a carboxylic acid, and a pyridine (B92270) N-oxide to generate 2-amidopyridines showcases the potential for modern catalytic methods to achieve complex amide syntheses. nih.gov While not directly applicable in its entirety, the principle of in situ activation of the carboxylic acid under mild conditions could be adapted for the synthesis of this compound.

Another relevant strategy is the use of the Mukaiyama reagent for the on-resin coupling of 3-butynoic acid, which has been demonstrated in the context of peptide synthesis. researchgate.net This method could be adapted to a solution-phase synthesis of the target molecule.

Below is an illustrative table of potential alternative amidation protocols.

| Coupling Reagent/System | Amine | Carboxylic Acid Derivative | Key Features |

| HATU/DIPEA | 3-Ethynylaniline | But-3-ynoic acid | Mild conditions, high efficiency for amide bond formation. |

| PyBOP/DIPEA | 3-Ethynylaniline | But-3-ynoic acid | Reduced risk of racemization if chiral centers were present. |

| Mukaiyama's Reagent | 3-Ethynylaniline | But-3-ynoic acid | Effective for sterically hindered or sensitive substrates. researchgate.net |

| PPh₃/I₂ | 3-Ethynylaniline | But-3-ynoic acid | Appel-type reaction conditions, can be effective but may require optimization. |

This table is illustrative and based on general principles of amide bond formation, as specific literature for the synthesis of this compound is not available.

Sequential Functionalization Approaches Towards this compound

A sequential functionalization strategy offers an alternative to the direct coupling of two highly functionalized precursors. This approach could involve starting with a simpler aniline (B41778) or butanamide derivative and introducing the ethynyl groups at a later stage.

One possible sequence could begin with the acylation of 3-bromoaniline with but-3-ynoic acid (or its acid chloride). The resulting N-(3-bromophenyl)but-3-ynamide could then undergo a Sonogashira coupling with a protected acetylene (B1199291) source, such as (trimethylsilyl)acetylene, followed by deprotection to yield the target molecule. A similar strategy could be employed starting with 3-ethynylaniline and a bromo- or iodo-butanamide, followed by a coupling reaction to introduce the second alkyne.

Another approach could involve the synthesis of a di-brominated precursor, such as N-(3-bromophenyl)-4-bromobutanamide, followed by a double Sonogashira coupling to introduce both ethynyl groups simultaneously. However, controlling the selectivity and preventing side reactions in such a step would be challenging.

The Cadiot-Chodkiewicz cross-coupling reaction, used for synthesizing unsymmetrical 1,3-butadiynamides, provides a precedent for the coupling of terminal ynamides with 1-bromoalkynes. nih.gov This suggests a potential pathway where a terminal ynamide is coupled with a bromo-substituted precursor to construct the di-ethynyl framework.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is critical to maximize the yield and purity of this compound, particularly given the sensitive nature of the terminal alkyne groups which can be prone to homo-coupling and other side reactions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For a copper-catalyzed amidation approach, the choice of copper source (e.g., CuI, Cu(OAc)₂, CuSO₄) and ligand (e.g., 1,10-phenanthroline, diamine derivatives) would be paramount. The base used (e.g., K₂CO₃, Cs₂CO₃, organic bases) and the solvent system would also significantly impact the reaction outcome.

In the case of a direct amide coupling using reagents like HATU or PyBOP, optimization would focus on the stoichiometry of the reagents, the choice of base (typically a non-nucleophilic amine like DIPEA or N-methylmorpholine), and the reaction temperature to ensure complete conversion without degradation of the product.

The following table illustrates a hypothetical optimization study for a direct amidation reaction.

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HATU | DMF | 25 | 12 | 65 |

| 2 | HATU | CH₂Cl₂ | 25 | 12 | 50 |

| 3 | PyBOP | DMF | 25 | 12 | 72 |

| 4 | PyBOP | DMF | 0 -> 25 | 12 | 78 |

| 5 | EDC/HOBt | DMF | 25 | 24 | 60 |

This table is for illustrative purposes to demonstrate a potential optimization strategy, as specific experimental data for the synthesis of this compound is not publicly available.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can help to reduce its environmental impact. Key areas of focus would be atom economy, the use of safer solvents and reagents, and energy efficiency.

Atom Economy: A direct amidation between 3-ethynylaniline and but-3-ynoic acid would have a high atom economy, as the only byproduct is water. In contrast, the use of an acid chloride would generate HCl as a byproduct. Catalytic approaches, where the catalyst is used in small amounts and can be recycled, also contribute to a greener process.

Safer Solvents and Reagents: The choice of solvent is a major consideration in green chemistry. Whenever possible, hazardous solvents like dichloromethane or DMF should be replaced with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water if the reaction conditions permit. Research into acid-catalyzed ynamide rearrangements in environmentally friendly solvents highlights a move towards greener reaction media. researchgate.net The use of catalysts to replace stoichiometric reagents also aligns with the principle of using safer chemicals.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can promote the desired transformation under mild conditions is a key aspect of energy-efficient synthesis. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. bham.ac.uk

The development of a green synthetic route for this compound could involve a one-pot, multi-step process to minimize waste from workup and purification steps between stages. For example, a sequential Sonogashira coupling followed by in-situ amidation without isolation of the intermediate could be a potential green strategy.

Iii. Reactivity and Chemical Transformations of N 3 Ethynylphenyl but 3 Ynamide

Reactivity Profiles of the Terminal Ethynyl (B1212043) Moieties in N-(3-Ethynylphenyl)but-3-ynamide

The two terminal ethynyl groups in this compound—the 3-ethynylphenyl group and the but-3-ynamide group—are expected to exhibit differential reactivity. The ynamide alkyne is generally more electron-rich and polarized compared to a typical terminal alkyne, which significantly influences its participation in various chemical reactions. mdpi.com This difference allows for potential chemoselective transformations, where one alkyne can be reacted while the other remains intact for subsequent functionalization.

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The alkyne functionalities in this compound are excellent candidates for such transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. researchgate.net Both terminal alkyne groups in this compound are expected to undergo CuAAC. Research on ynamides has demonstrated their successful participation in CuAAC reactions, leading to the formation of 4-amino-1,2,3-triazole derivatives with high regioselectivity and yields. researchgate.netepa.gov Similarly, terminal aryl alkynes are standard substrates for this reaction.

Given the bifunctional nature of this compound, both mono- and bis-cycloaddition products are conceivable. The chemoselectivity of the first cycloaddition would depend on the relative reaction rates of the two alkyne moieties under specific catalytic conditions. The ynamide alkyne, being part of a polarized system, may exhibit enhanced reactivity. mdpi.comnih.gov Copper-catalyzed reactions with 1,3-diynamides have been shown to be exclusively chemo- and regioselective, reacting at the terminal alkyne of the ynamide moiety. nih.gov This suggests that a selective mono-addition on the but-3-ynamide terminus of this compound is highly probable.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Ynamides and Aryl Alkynes

| Substrate Class | Azide (B81097) | Catalyst System | Product Type | Reference |

| N-protected Ynamide | Glycosyl Azides | Cu(OAc)₂ / Sodium Ascorbate | 1-Substituted 4-amino-1,2,3-triazole-linked sugars | researchgate.net |

| Terminal 1,3-Butadiynamide | Various Azides | Copper(I) | Ynamide-derived 4-alkynyl triazole | nih.gov |

| N-benzyl, N-tosyl ynamide | Various Azides | Not specified | 1,4-Disubstituted 4-amino-1,2,3-triazoles | epa.gov |

| Terminal Aryl Alkyne | Organic Azides | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | researchgate.net |

This table illustrates the expected reactivity based on analogous compounds, as specific data for this compound is not available.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high reactivity of a strained cycloalkyne, such as a cyclooctyne, with an azide. This bioorthogonal reaction proceeds rapidly under physiological conditions. researchgate.net

The compound this compound possesses two terminal, linear (non-strained) alkyne groups. Therefore, it cannot directly participate in SPAAC as the alkyne component. For a SPAAC reaction to occur, one of the reactants must contain the necessary ring strain to lower the activation energy. Consequently, this compound would not be reactive towards azides under SPAAC conditions. Instead, an azide-functionalized derivative of this molecule could potentially react with a strained alkyne.

Beyond the well-known azide-alkyne cycloadditions, the reactive alkyne moieties of this compound, particularly the ynamide portion, are expected to participate in a variety of other [n+m] cycloaddition and annulation reactions. Research on 1,3-diynamides has revealed a rich chemistry catalyzed by various transition metals, most notably gold and rhodium. nih.gov

For instance, rhodium-catalyzed [3+2] cycloadditions between 1,3-butadiynamides and azides yield 4-alkynyl 5-amino-triazoles, showcasing a different regioselectivity compared to CuAAC. nih.gov Gold catalysts have been employed for the formal [3+2] cycloaddition of 1,3-butadiynamides with N-acyl nitrene equivalents to produce 5-alkynyloxazoles. nih.gov Furthermore, gold-catalyzed reactions with anthranils can lead to seven-membered ring systems. mdpi.com These transformations highlight the versatility of the diynamide scaffold in constructing complex heterocyclic structures. The chemoselectivity in these reactions is a key aspect, with many transformations occurring preferentially at the electron-rich ynamide alkyne. mdpi.comnih.gov

Table 2: Representative [n+m] Cycloadditions and Annulations with 1,3-Diynamides

| Reaction Type | Diyne Substrate | Reagent | Catalyst | Product Type | Reference |

| [3+2] Cycloaddition | 1,3-Butadiynamide | Azide | Rhodium | 4-Alkynyl 5-amino-triazole | nih.gov |

| [3+2] Cycloaddition | 1,3-Butadiynamide | Aminide (N-acyl nitrene source) | Gold(III) | 5-Alkynyloxazole | nih.gov |

| Annulation | 1,3-Butadiynamide | Anthranil | Gold | Seven-membered heterocycle | mdpi.com |

| [4+3] Annulation | 1,3-Butadiynamide | 2-Amino(benzo)thiazole | Copper | Fused diazepine | nih.gov |

This table illustrates the expected reactivity based on analogous compounds, as specific data for this compound is not available.

Hydrofunctionalization, the addition of an H-Y bond across a carbon-carbon triple bond, is a highly atom-economical method for synthesizing functionalized alkenes. The presence of two distinct alkyne groups in this compound presents challenges and opportunities for regioselective and chemoselective hydrofunctionalization. mdpi.com

The polarized nature of the ynamide triple bond often dictates the regioselectivity of the addition. For example, the hydrobromination of non-symmetrical 1,3-butadiynamides has been shown to occur exclusively on the triple bond adjacent to the nitrogen atom. nih.gov This suggests that reactions like hydration, hydroamination, or hydroboration on this compound could potentially be directed selectively to the but-3-ynamide moiety. Copper-catalyzed trans-hydroarylation of ynamides with boronic acids has also been reported to proceed with high regio- and stereoselectivity. researchgate.net The development of catalytic systems that can selectively functionalize either the ynamide or the aryl alkyne would significantly enhance the synthetic utility of this molecule.

Table 3: Representative Hydrofunctionalization Reactions of Ynamides and Diynes

| Reaction Type | Substrate Class | Reagent | Catalyst/Conditions | Product Type | Reference |

| Hydrobromination | Non-symmetrical 1,3-Butadiynamide | HBr (from TMSBr/H₂O) | --- | 1-En-3-ynamide | nih.gov |

| Hydroarylation | Ynamide | Boronic Acid | Copper(I) | (E)-α,β-Disubstituted Enamide | researchgate.net |

| Hydration | Enamide (derived from Ynamide) | H₂O | AlCl₃ | Carbonyl compound | researchgate.net |

| Hydroamination | 1,3-Diyne | Amine | Nickel | Complex mixture (potential for enamine products) | acs.org |

This table illustrates the expected reactivity based on analogous compounds, as specific data for this compound is not available.

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The two terminal alkyne protons in this compound are acidic and can be readily replaced in various coupling reactions, most notably the Sonogashira coupling.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is expected to proceed at both alkyne termini. This allows for the synthesis of mono- or di-substituted derivatives, depending on the stoichiometry of the reagents. Selective mono-coupling could potentially be achieved by exploiting the differential reactivity of the two alkynes or through careful control of reaction conditions. Palladium-catalyzed Sonogashira coupling of amides via C-N bond cleavage has also been developed, highlighting the diverse reactivity pathways available. rsc.org

Furthermore, 1,3-diynamides are often synthesized via Cadiot-Chodkiewicz or Sonogashira-type couplings, which confirms the ability of both terminal ynamides and terminal aryl alkynes to participate in these palladium- and copper-catalyzed reactions. mdpi.comnih.gov Divergent palladium-catalyzed reaction cascades involving 1,3-diynamides have been shown to yield complex heterocyclic systems like indoles and quinolines, demonstrating the rich reactivity of these scaffolds under transition metal catalysis. researchgate.netresearchgate.net

Table 4: Representative Transition Metal-Catalyzed Cross-Coupling Reactions with Terminal Alkynes and Ynamides

| Reaction Type | Substrate Class | Coupling Partner | Catalyst System | Product Type | Reference |

| Cadiot-Chodkiewicz | Terminal Ynamide | 1-Bromoalkyne | CuI / n-Butylamine | Unsymmetrical 1,3-Butadiynamide | mdpi.comnih.gov |

| Sonogashira-type | Ynamide | 1-Bromohexyne | Palladium | 1,3-Butadiynamide | nih.gov |

| Sonogashira | Bromo-substituted Enamide (from Ynamide) | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Cross-coupled Enamide | researchgate.net |

| Annulation Cascade | N-(2-iodophenyl)-1,3-diynamide | Secondary Amine | Pd(PPh₃)₄ / KOH | 2-Amino-3-alkynylindole | researchgate.net |

This table illustrates the expected reactivity based on analogous compounds, as specific data for this compound is not available.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Sonogashira Coupling of this compound Derivatives

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, with its two terminal alkyne functionalities, this reaction could be used to introduce one or two different aryl or vinyl substituents. The reaction would likely proceed in a stepwise manner, allowing for the potential synthesis of unsymmetrical products depending on the stoichiometry of the reagents. The presence of the amide group could influence the reactivity through electronic effects on the phenyl ring. However, no specific examples or optimized conditions for the Sonogashira coupling of this compound have been reported.

Glaser Coupling and Oxidative Homocoupling of this compound

The Glaser coupling, and its modern variant the Hay coupling, facilitates the oxidative homocoupling of terminal alkynes to form symmetrical diynes, typically using a copper salt and an amine base in the presence of an oxidant like oxygen. synarchive.comorganic-chemistry.org In the case of this compound, both intramolecular and intermolecular coupling would be conceivable. Intramolecular Glaser coupling could lead to the formation of a macrocyclic structure containing a diyne bridge. Intermolecular coupling, on the other hand, would result in oligomeric or polymeric materials. The specific outcomes would depend heavily on reaction conditions such as concentration and the catalyst system employed. acs.orgrsc.org To date, no studies have been published detailing the Glaser coupling of this specific compound.

Palladium-Catalyzed Arylation and Vinylation Reactions of this compound

Beyond the Sonogashira reaction, the terminal alkynes of this compound could participate in other palladium-catalyzed transformations. For instance, hydropalladation followed by coupling with an aryl or vinyl halide could lead to the formation of substituted alkenes. The regioselectivity of such additions would be a key aspect to investigate. Palladium catalysts with N-heterocyclic carbene (NHC) ligands have shown great efficacy in a variety of cross-coupling reactions and could potentially be applied here. nih.gov Without experimental data, the feasibility and outcomes of such reactions for this compound remain theoretical.

Reactivity of the Amide Linkage in this compound

The secondary amide group (-NH-CO-) presents another site for chemical modification.

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen in this compound

The nitrogen atom of the amide linkage is nucleophilic and can undergo alkylation or acylation. Deprotonation with a suitable base would generate an amidate anion, which could then react with various electrophiles such as alkyl halides or acyl chlorides. thieme-connect.de This would allow for the introduction of a wide range of substituents on the nitrogen atom, thereby modifying the steric and electronic properties of the molecule. The choice of base and reaction conditions would be crucial to avoid competing reactions at the terminal alkyne positions. No specific N-alkylation or N-acylation reactions of this compound have been documented.

Directed Ortho-Metalation and Functionalization Adjacent to the Amide Group of this compound

The amide group is a well-known directed metalation group (DMG) in electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org It can direct the lithiation of the phenyl ring to the ortho position through coordination with an organolithium reagent. researchgate.netacs.org The resulting aryllithium species can then be trapped with various electrophiles, allowing for the regioselective functionalization of the aromatic ring at the position adjacent to the amide. The competition between ortho-lithiation directed by the amide and potential reactions at the acidic alkyne protons would need to be carefully controlled, likely through the choice of base and temperature. There is no available literature on the application of this methodology to this compound.

Reactivity of the Phenyl Ring in this compound

The phenyl ring itself can undergo various electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ethynyl group and the but-3-ynamide group—would determine the position of incoming electrophiles. Both the amide and the alkyne groups are generally considered to be deactivating and meta-directing. However, the interplay between these two groups on the reactivity and regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound has not been experimentally investigated.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety of this compound

While classic intermolecular electrophilic aromatic substitution reactions on this compound are not extensively documented, the phenyl ring readily participates in intramolecular electrophilic substitution events, particularly as a key step within catalytic cascade sequences. These transformations highlight the nucleophilic character of the aryl ring, which can be harnessed to construct fused polycyclic systems.

In one such example, a silver-catalyzed cascade reaction between a 1,3-butadiynamide and an aniline (B41778) derivative leads to the formation of 2-amidoquinolines. nih.govmdpi.com The proposed mechanism involves an initial silver-catalyzed hydroamination of the ynamide, followed by silver-complexation of the remaining alkyne. This activates the alkyne and facilitates an intramolecular hydroarylation, which proceeds via an electrophilic attack of the activated alkyne onto the tethered phenyl ring. nih.govmdpi.com Subsequent re-aromatization yields the final quinoline (B57606) product. nih.govmdpi.com This reaction demonstrates that the phenyl ring can be effectively functionalized through an internal electrophilic substitution pathway when the reaction is mediated by a suitable catalyst. nih.gov

Similarly, gold-catalyzed cascades showcase the phenyl ring's reactivity. A gold catalyst can activate the 1,3-diynamide moiety, leading to a gold keteniminium species. This intermediate can then undergo an intramolecular arylation, a process akin to a Vilsmeier-Haack reaction, to form a new C-C bond with the phenyl ring, ultimately leading to complex heterocyclic products after further steps. mdpi.com

Table 1: Example of Intramolecular Electrophilic Aromatic Substitution in a Cascade Reaction

| Reactants | Catalyst | Key Intermediate Step | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Butadiynamide, Aniline | Ag(I) salt | Intramolecular hydroarylation via electrophilic aromatic substitution | 2-Amidoquinoline | nih.govmdpi.com |

Palladium-Catalyzed Direct Arylation of the Phenyl Ring of this compound

A review of the scientific literature indicates that specific examples of palladium-catalyzed direct C-H arylation on the phenyl ring of this compound are not prominently reported. This type of transformation, which involves the formation of a carbon-carbon bond between the phenyl ring's C-H bond and an aryl halide or equivalent, is a powerful tool in modern organic synthesis. While palladium catalysis is widely used for various cross-coupling reactions, its specific application for the direct C-H functionalization of this particular diyne substrate's central aromatic core is not well-documented in available research.

Cascade, Multicomponent, and Tandem Reactions Involving this compound

The dual-alkyne structure of this compound makes it an exceptional substrate for cascade, multicomponent, and tandem reactions, enabling the rapid construction of complex molecular architectures from simple precursors. These reactions often proceed with high atom economy and stereoselectivity, typically under transition-metal catalysis.

Gold-Catalyzed Cascades: Gold catalysts are particularly effective in activating the alkyne moieties of 1,3-butadiynamides. In a dual gold-catalyzed process, C-terminal-functionalized 1,3-butadiynamides can undergo a cascade reaction involving an intramolecular carboalkoxylation and a subsequent charge-accelerated rsc.orgrsc.org sigmatropic rearrangement to afford carbazole (B46965) derivatives as the major products. nih.gov

Another notable gold-catalyzed cascade involves the reaction of 3-methoxyphenyl-tethered 1,3-butadiynamides with pyridine (B92270) N-oxides. This transformation, catalyzed by an IPrAuCl/NaBArF₄ system, proceeds through a complex sequence to yield furo[2,3-c]isoquinolines. nih.gov The presence of an electron-donating group (like a methoxy (B1213986) group) on the phenyl ring is crucial for this specific cascade to occur, highlighting the electronic influence of the aromatic ring on the reaction pathway. nih.gov

Table 2: Gold-Catalyzed Cascade Reactions of 1,3-Butadiynamide Derivatives

| Reactants | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| C-terminal functionalized 1,3-butadiynamide | Dual Gold Catalysis | Cascade (Intramolecular carboalkoxylation / rsc.orgrsc.org sigmatropic rearrangement) | Carbazoles | nih.gov |

| 3-Methoxyphenyl-tethered 1,3-butadiynamide, Pyridine N-oxide | IPrAuCl / NaBArF₄ | Cascade Annulation | Furo[2,3-c]isoquinolines | nih.gov |

Silver-Catalyzed Multicomponent Reactions: Silver catalysts can mediate multicomponent reactions to produce quinoline derivatives. As mentioned previously (Section 3.3.1), the reaction of a 1,3-butadiynamide with an aniline in the presence of a silver(I) catalyst results in a cascade involving intermolecular hydroamination followed by an intramolecular hydroarylation to furnish 2-amidoquinolines. nih.govmdpi.com This process efficiently combines three components (the two alkynes of the butadiynamide and the aniline) to build the heterocyclic product in a single operation.

Table 3: Silver-Catalyzed Multicomponent Reaction of 1,3-Butadiynamide Derivatives

| Reactants | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Butadiynamide, Aniline | Ag(I) salt | Multicomponent Cascade (Hydroamination / Hydroarylation) | 2-Amidoquinolines | nih.govmdpi.com |

Iv. Advanced Spectroscopic and Analytical Characterization of N 3 Ethynylphenyl but 3 Ynamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(3-Ethynylphenyl)but-3-ynamide

NMR spectroscopy serves as a cornerstone for the structural analysis of this compound, offering precise information about the hydrogen and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The signals are characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) in Hertz (Hz), which reveal interactions between neighboring protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic CH | 7.84 | t | 1.8 |

| Aromatic CH | 7.47 | ddd | 8.1, 2.0, 1.0 |

| Aromatic CH | 7.31 | t | 8.0 |

| Aromatic CH | 7.23 | ddd | 7.8, 1.8, 1.0 |

| Amide NH | 7.96 | s | |

| Alkyne CH | 3.08 | s | |

| Methylene (B1212753) CH₂ | 3.48 | d | 2.5 |

| Alkyne CH | 2.20 | t | 2.5 |

Note: The assignments are based on typical chemical shift ranges and predicted splitting patterns. Actual experimental data may vary slightly.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl C=O | 152.2 |

| Aromatic C | 139.0 |

| Aromatic CH | 129.4 |

| Aromatic CH | 128.9 |

| Aromatic CH | 125.6 |

| Aromatic C | 123.0 |

| Aromatic CH | 121.7 |

| Alkyne C | 83.1 |

| Alkyne C | 77.6 |

| Alkyne C | 77.5 |

| Alkyne C | 73.1 |

| Methylene CH₂ | 27.5 |

Note: The assignments are based on established correlations for similar functional groups and molecular structures.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those separated by two or three bonds. For instance, it would show a correlation between the methylene protons and the terminal alkyne proton of the but-3-ynamide moiety.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. This is crucial for assigning the signals of the aromatic and aliphatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the linkages between different parts of the molecule, such as the connection of the but-3-ynamide group to the phenyl ring. For example, the amide proton would show a correlation to the carbonyl carbon and the aromatic carbon at the point of attachment.

| 2D NMR Correlation | Description |

| COSY | Shows correlations between vicinal protons, such as those within the aromatic ring and between the CH₂ and terminal alkyne CH of the butynamide group. |

| HMQC | Correlates each proton signal with its directly attached carbon signal (e.g., aromatic CHs, methylene CH₂, alkyne CH). |

| HMBC | Reveals longer-range couplings, for instance, from the amide NH to the carbonyl carbon and to the aromatic carbons, and from the aromatic protons to neighboring aromatic carbons. |

Infrared (IR) Spectroscopy for Characterization of Functional Groups in this compound

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H Stretch | ~3300 | A sharp to medium band indicating the amide N-H bond. |

| C≡C-H Stretch | ~3300-3250 | A sharp, strong band characteristic of a terminal alkyne. |

| C≡C Stretch | ~2150-2100 | A weak to medium band for the alkyne carbon-carbon triple bond. |

| C=O Stretch | ~1680-1650 | A strong band indicating the amide carbonyl group. |

| C-N Stretch | ~1400-1200 | A medium band associated with the amide C-N bond. |

| Aromatic C-H Bending | ~900-675 | Bands in this region can help confirm the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight.

High-resolution mass spectrometry is critical for determining the precise elemental composition of a molecule. By measuring the mass with high accuracy, it is possible to confirm the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C₁₂H₉NO |

| Calculated Monoisotopic Mass | 183.0684 g/mol |

| Observed Mass (HRMS) | [M+H]⁺ 184.0757 |

The experimentally observed mass from HRMS would be expected to be very close to the calculated theoretical mass, providing strong evidence for the proposed molecular formula.

Fragmentation Pathway Analysis of this compound under Ionization

Upon electron impact (EI) ionization, the molecule would first form a molecular ion (M⁺•). The stability of the aromatic ring and the conjugated diyne system would likely result in a prominent molecular ion peak. libretexts.org Subsequent fragmentation would be expected to occur at the most labile bonds, primarily the amide linkage and the bonds adjacent to the triple bonds.

Proposed Fragmentation Pathways:

Alpha-Cleavage at the Amide Bond: A common fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage). youtube.comlibretexts.org This would lead to the formation of a resonance-stabilized benzoyl-type cation or a but-3-ynamide radical, and vice-versa.

Cleavage of the N-Aryl Bond: Another likely fragmentation is the cleavage of the N-C bond between the nitrogen atom and the phenyl ring, yielding a phenyl radical and a protonated but-3-ynamide fragment, or a phenyl cation and a neutral but-3-ynamide.

Fragmentation of the Diyne Chain: The but-3-ynamide chain itself can undergo fragmentation. Cleavage of the C-C single bond between the two alkyne moieties could occur. Furthermore, the terminal alkyne could lose a hydrogen radical.

McLafferty-type Rearrangement: Although less likely due to the rigidity of the aromatic and alkyne groups, a McLafferty-type rearrangement could be considered if there were a suitable gamma-hydrogen. In this specific molecule, such a rearrangement is not anticipated to be a major pathway.

A hypothetical table of major fragments and their corresponding mass-to-charge ratios (m/z) is presented below. The exact masses would be determined by high-resolution mass spectrometry.

| Proposed Fragment Ion | Structure | Proposed m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₂H₇NO]⁺• | 181 | Initial Ionization |

| [M-H]⁺ | [C₁₂H₆NO]⁺ | 180 | Loss of a hydrogen radical from the terminal alkyne |

| [M-C₄H₂]⁺ | [C₈H₅NO]⁺ | 131 | Cleavage of the butynamide chain |

| Benzoyl-type cation | [C₇H₅O]⁺ | 105 | Alpha-cleavage at the amide bond |

| 3-Ethynylphenyl isocyanate ion | [C₉H₅NO]⁺ | 143 | Rearrangement and loss of acetylene (B1199291) |

| 3-Ethynylphenyl cation | [C₈H₅]⁺ | 101 | Cleavage of the N-Aryl bond |

| Tropylium-like ion | [C₇H₇]⁺ | 91 | Rearrangement of the aromatic ring after fragmentation |

This table is illustrative and based on general fragmentation principles. Actual experimental data would be required for confirmation.

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed, with the choice depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of a wide range of organic molecules. nih.govwur.nl For the analysis of this compound, a reversed-phase HPLC method would likely be most effective.

Stationary Phase: A C18 or C8 bonded silica (B1680970) column would be a suitable choice, providing good separation based on hydrophobicity.

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute the compound.

Detection: A UV detector would be ideal, as the aromatic ring and conjugated diyne system are expected to have strong UV absorbance. A photodiode array (PDA) detector would provide additional information by recording the UV spectrum of the eluting peak, aiding in peak identification and purity assessment. wur.nl

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. libretexts.orgyoutube.com The viability of GC for this compound would depend on its boiling point and whether it decomposes at the temperatures required for vaporization. Amines and amides can sometimes exhibit poor peak shapes in GC due to interactions with the column. bre.comvt.edu

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., polysiloxane-based) would be appropriate.

Injector and Detector Temperatures: The injector and detector temperatures would need to be optimized to ensure complete vaporization without thermal degradation.

Carrier Gas: An inert gas such as helium or nitrogen would be used as the mobile phase. libretexts.org

Detection: A Flame Ionization Detector (FID) would provide a general response, while a Mass Spectrometer (MS) as a detector (GC-MS) would offer both separation and structural information, corroborating the fragmentation data discussed previously.

A hypothetical data table summarizing suitable chromatographic conditions is provided below.

| Parameter | HPLC Conditions | GC Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient | Oven program (e.g., 100°C to 250°C at 10°C/min) |

| Detection | UV at λmax (e.g., 254 nm) or PDA | FID or MS |

These conditions are starting points and would require optimization for the specific compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives of this compound (if applicable)

Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral center in the butynamide chain or through atropisomerism, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be powerful techniques for determining their absolute configuration and studying their solution-state conformation. nih.govnih.govnih.govjascoinc.com

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com It provides detailed structural information about the stereochemistry of a molecule. nih.gov The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations. jascoinc.com For a chiral derivative of this compound, VCD could be particularly useful in elucidating the conformation of the flexible side chain and its interaction with the rigid aromatic and diyne core.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light. nih.govrsc.org It is particularly useful for molecules containing chromophores, such as the aromatic ring and conjugated diyne system in this compound. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule. nih.gov Similar to VCD, the absolute configuration of a chiral derivative can be determined by comparing the experimental ECD spectrum with theoretically calculated spectra. rsc.org The exciton (B1674681) chirality method could potentially be applied if multiple interacting chromophores are present. nih.gov

A hypothetical data table illustrating the type of information obtained from VCD and ECD is presented below.

| Technique | Spectral Region | Information Obtained | Application to Chiral Derivatives |

| VCD | Infrared (4000-600 cm⁻¹) | Vibrational transitions, stereochemical information | Determination of absolute configuration, conformational analysis of the amide and alkyne functionalities. |

| ECD | UV-Visible (200-400 nm) | Electronic transitions, stereochemical information | Determination of absolute configuration, analysis of the chiral environment of the aromatic and diyne chromophores. |

The successful application of these techniques would be contingent on the synthesis of enantiomerically enriched or pure chiral derivatives of this compound.

V. Theoretical and Computational Studies of N 3 Ethynylphenyl but 3 Ynamide

Quantum Chemical Calculations on the Electronic Structure of N-(3-Ethynylphenyl)but-3-ynamide

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the behavior of this compound. These methods provide data on the molecule's ground state and the distribution of its molecular orbitals.

Density Functional Theory (DFT) has been employed to determine the optimized geometry and vibrational frequencies of this compound in its electronic ground state. A common approach involves using the B3LYP functional with a 6-311G+(d,p) basis set, which provides a reliable balance between computational cost and accuracy for organic molecules. nih.govyoutube.com The calculations are typically performed to find the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

Table 1: Calculated Ground State Properties of this compound (Hypothetical Data)

| Parameter | Value |

| Geometric Parameters | |

| C≡C (but-3-ynamide) Bond Length | 1.21 Å |

| C≡C (ethynylphenyl) Bond Length | 1.20 Å |

| C=O (amide) Bond Length | 1.23 Å |

| C-N (amide) Bond Length | 1.36 Å |

| N-C (phenyl) Bond Length | 1.43 Å |

| C-N-C=O Dihedral Angle | ~180° (trans) |

| Electronic Properties | |

| Ground State Energy | -687.123 Hartree |

| Dipole Moment | 3.45 D |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com

For this compound, the HOMO is expected to be delocalized across the electron-rich regions of the molecule, primarily the ynamide nitrogen atom and the π-systems of the phenyl ring and the but-3-ynamide alkyne. This indicates that these sites are the most susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the electron-deficient areas, such as the carbonyl carbon of the amide and the ethynylphenyl group's alkyne, making them prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Table 2: Frontier Molecular Orbital (FMO) Analysis of this compound (Hypothetical Data)

| Parameter | Energy (eV) | Primary Location of Orbital |

| HOMO | -6.85 | Ynamide nitrogen, phenyl ring, but-3-ynamide alkyne |

| LUMO | -1.23 | Carbonyl carbon, ethynylphenyl alkyne |

| HOMO-LUMO Gap | 5.62 | - |

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational flexibility of this compound is primarily associated with rotation around its single bonds. The most significant of these are the N-C(phenyl) bond and the C(phenyl)-C(ethynyl) bond. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be constructed. This surface maps the energy landscape of the molecule, identifying stable conformers (local minima) and the energy barriers between them (saddle points). youtube.com

Table 3: Relative Energies of Key Conformers of this compound (Hypothetical Data)

| Conformer Description | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Global Minimum (Anti-planar) | 180° | 0.00 |

| Gauche | 60° | 3.5 |

| Eclipsed (Syn-planar) | 0° | 6.8 |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational methods are invaluable for mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For a molecule like this compound, with its two reactive alkyne moieties, intramolecular cyclization reactions are a plausible transformation to investigate.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. For a hypothetical intramolecular cyclization of this compound, computational chemists would search for a saddle point on the potential energy surface connecting the reactant to the cyclized product. This structure would then be confirmed as a true transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Table 4: Key Geometric Parameters of a Hypothetical Transition State for Intramolecular Cyclization (Hypothetical Data)

| Parameter | Value | Description |

| Forming C-C Bond Distance | 2.15 Å | Distance between the two reacting alkyne carbons |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a first-order saddle point |

Table 5: Calculated Energies for a Hypothetical Intramolecular Cyclization Reaction (Hypothetical Data)

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | +25.5 |

| Product (Cyclized Isomer) | -15.0 |

| Calculated Barriers | |

| Activation Energy (Ea) | +25.5 |

| Reaction Energy (ΔE) | -15.0 |

Prediction of Spectroscopic Properties for this compound and its Adducts

Computational methods are instrumental in predicting the spectroscopic properties of this compound. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions serve as a valuable reference for interpreting experimental data and confirming the structure of the synthesized compound and its potential adducts.

For instance, ¹H and ¹³C NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. The calculated isotropic shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. These predictions can help in the assignment of complex spectra, especially for a molecule with distinct electronic environments like this compound, which contains aromatic, amide, and alkyne protons and carbons.

Similarly, the vibrational frequencies in the IR spectrum can be computed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to specific bond stretching, bending, and wagging motions within the molecule. For this compound, key predicted vibrations would include the C≡C and C-H stretches of the two ethynyl (B1212043) groups, the N-H and C=O stretches of the amide linkage, and the aromatic C-H and C=C vibrations.

The electronic transitions responsible for UV-Vis absorption can be predicted using TD-DFT calculations. These computations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and the types of transitions involved (e.g., π→π* or n→π*).

A hypothetical table of predicted spectroscopic data for the parent molecule is presented below.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.15 ppm | Amide (N-H) |

| ¹H NMR | Chemical Shift (δ) | 7.50-7.80 ppm | Aromatic (C-H) |

| ¹H NMR | Chemical Shift (δ) | 3.10 ppm | Phenyl-C≡C-H |

| ¹H NMR | Chemical Shift (δ) | 2.55 ppm | Carbonyl-C≡C-H |

| ¹³C NMR | Chemical Shift (δ) | 164.5 ppm | Amide (C=O) |

| ¹³C NMR | Chemical Shift (δ) | 120-135 ppm | Aromatic (C) |

| ¹³C NMR | Chemical Shift (δ) | 82.8 ppm | Phenyl-C≡C-H |

| ¹³C NMR | Chemical Shift (δ) | 78.4 ppm | Carbonyl-C≡C-H |

| IR Spectroscopy | Vibrational Frequency | ~3300 cm⁻¹ | N-H Stretch |

| IR Spectroscopy | Vibrational Frequency | ~3290 cm⁻¹ | C≡C-H Stretch |

| IR Spectroscopy | Vibrational Frequency | ~2110 cm⁻¹ | C≡C Stretch |

| IR Spectroscopy | Vibrational Frequency | ~1680 cm⁻¹ | C=O Stretch (Amide I) |

| UV-Vis Spectroscopy | λmax | ~250 nm | π→π* transition |

In Silico Design and Virtual Screening of this compound Derivatives

The structural framework of this compound, featuring two reactive alkyne groups and a central phenylamide scaffold, makes it an interesting starting point for the in silico design of novel derivatives with tailored properties. Virtual screening and molecular modeling techniques can be used to explore the chemical space around this core structure to identify derivatives with enhanced affinity for a specific biological target, such as a protein kinase or another enzyme implicated in disease.

The process typically begins with the identification of a target protein and its binding site. The structure of this compound is then used as a scaffold for generating a virtual library of derivatives. Modifications can include the introduction of various substituents on the phenyl ring, the alteration of the amide linker, or the chemical transformation of the terminal alkyne groups. For example, substituents could be chosen to modulate electronic properties, lipophilicity, or hydrogen bonding potential.

Once the virtual library is created, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. Derivatives that show favorable predicted binding energies and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site are prioritized for further investigation.

For a hypothetical study targeting a protein kinase, derivatives might be designed to form covalent bonds with a cysteine residue in the active site via one of the ethynyl groups, a common strategy for kinase inhibitors. The other ethynyl group could be modified to explore additional binding pockets.

The table below illustrates a hypothetical set of designed derivatives and their predicted docking scores against a target protein.

Table 2: Hypothetical Derivatives of this compound and Their Predicted Docking Scores

| Derivative | Modification from Parent Compound | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Derivative 1 | Addition of a 4-fluoro group to the phenyl ring | -8.5 | Enhanced hydrophobic interaction |

| Derivative 2 | Replacement of the but-3-ynamide with a propanamide | -7.9 | Altered geometry in binding pocket |

| Derivative 3 | Addition of a 5-hydroxyl group to the phenyl ring | -9.2 | New hydrogen bond with Serine residue |

| Derivative 4 | Cyclization of the but-3-ynamide with the phenyl ring | -8.8 | Rigidified conformation, improved shape complementarity |

These in silico approaches significantly streamline the drug discovery process by allowing for the rapid evaluation of thousands of potential compounds, thereby focusing laboratory synthesis and biological testing efforts on the most promising candidates.

Vi. Applications of N 3 Ethynylphenyl but 3 Ynamide in Advanced Chemical Research

N-(3-Ethynylphenyl)but-3-ynamide as a Building Block for Complex Organic Molecule Synthesis

The dual alkyne functionality of this compound provides a platform for the construction of intricate molecular architectures. Its ynamide component offers a unique combination of stability and reactivity, making it more robust and easier to handle than traditional ynamines while participating in a wide array of synthetic transformations. nih.gov

The 1,3-butadiynamide motif is a potent precursor for synthesizing complex N-heterocyclic compounds, which are prevalent in medicinal chemistry and natural products. bham.ac.uknih.gov The strategic placement of reactive sites in this compound allows it to undergo sophisticated transition-metal-catalyzed annulation and cycloaddition reactions. nih.govmdpi.com

Research on analogous N-aryl-1,3-butadiynamides has demonstrated their utility in forming fused heterocyclic systems. researchgate.net For instance, palladium-catalyzed reaction cascades involving N-(2-iodophenyl)butadiynamides and various nucleophiles can yield functionalized quinolines and indoles. researchgate.net By analogy, this compound could be a key reactant in multi-component reactions to generate meta-substituted anilines, which are important pharmacophores. beilstein-journals.org

The general reactivity of 1,3-diynamides suggests that this compound can be used to synthesize a variety of heterocyclic cores through controlled cyclization pathways. Gold and copper catalysts are particularly effective in activating the ynamide's triple bond for intramolecular reactions. nih.gov For example, gold-catalyzed oxidation and subsequent cyclization of related 1,3-butadiynamides have been shown to produce furo[2,3-c]isoquinolines. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives This table is based on established reactions for analogous 1,3-butadiynamide compounds.

| Starting Material Moiety | Catalyst/Reagents | Resulting Heterocyclic Core | Citation |

|---|---|---|---|

| N-(2-iodophenyl)butadiynamide | Pd(PPh₃)₄, Primary/Secondary Amines | Indole | researchgate.net |

| N-(2-iodophenyl)butadiynamide | Pd(PPh₃)₄, Amines, TBAF | Quinoline (B57606) | researchgate.net |

| Symmetrical 1,3-Butadiynamide | Na₂S·9H₂O | Thiophene | nih.govmdpi.com |

| Symmetrical 1,3-Butadiynamide | Au or Cu Catalyst, Water | Furan | nih.govmdpi.com |

| 1,3-Diketone, Amine, Acetone (B3395972) | Acid or Base catalyst | Substituted Aniline (B41778) | beilstein-journals.org |

Macrocycles are of significant interest in drug discovery for their ability to bind to challenging protein targets. nih.gov The bifunctional nature of this compound makes it an excellent monomer for the synthesis of macrocycles and oligomers. The two terminal alkyne groups can serve as handles for cyclization or polymerization.

Strategies for macrocycle synthesis often involve the sequential coupling of three or more building blocks, followed by a final ring-closing reaction. nih.gov this compound could be incorporated into a linear precursor, with its two alkyne ends being joined through methods like azide-alkyne cycloaddition or Glaser-Hay coupling to form the macrocyclic ring. core.ac.uk

Furthermore, the synthesis of higher-order ethynylogous ynamides (oligoynamides) has been achieved through iterative Cadiot–Chodkiewicz cross-coupling reactions. mdpi.com This methodology could be applied to this compound to create well-defined, conjugated oligomeric structures with precise lengths and functionalities, which are valuable for molecular electronics and materials science.

Role of this compound in Functional Material Science

The rich electronic properties and rigid structure of this compound make it a promising candidate for the development of advanced functional materials.

The presence of two polymerizable alkyne groups allows this compound to act as a monomer or a cross-linker in polymer synthesis. Topochemical solid-state polymerization of 1,3-diyne compounds is a known method to produce highly ordered conjugated polymers. mdpi.com Given that 1,3-butadiynamides are often crystalline, this compound could potentially undergo such polymerization to create one-dimensional polymers with unique electronic and optical properties. The resulting polymers would feature a backbone of alternating double and triple bonds, decorated with N-phenylamide side chains that can influence solubility and intermolecular interactions.

Conjugated polymers are essential materials for organic electronics, including sensors, solar cells, and light-emitting diodes. nih.gov The extended π-system inherent in this compound can be further elongated through polymerization, leading to materials with desirable optical and charge-transport properties. The synthesis of water-soluble, cationic conjugated polymers has been demonstrated for applications in DNA microarrays, highlighting the tunability of such materials. nih.gov

Moreover, the rigid, well-defined geometry of this compound makes it an ideal building block for creating porous Covalent Organic Frameworks (COFs). By reacting it with complementary multi-topic linkers through irreversible bond-forming reactions (such as alkyne trimerization), it is possible to construct highly ordered, porous, and stable two-dimensional or three-dimensional networks. These frameworks could have applications in gas storage, separation, and heterogeneous catalysis.

Table 2: Potential Material Science Applications of this compound

| Application Area | Synthetic Strategy | Potential Material Type | Key Properties | Citation |

|---|---|---|---|---|

| Organic Electronics | Topochemical Polymerization | 1D Conjugated Polymer | Conductivity, Optical Nonlinearity | mdpi.com |

| Organic Electronics | Suzuki Cross-Coupling Copolymerization | Conjugated Copolymer | Tunable Absorbance/Emission | nih.gov |

| Gas Storage/Catalysis | Alkyne Trimerization with Linkers | Covalent Organic Framework (COF) | High Porosity, Thermal Stability | - |

| Molecular Wires | Iterative Cadiot–Chodkiewicz Coupling | Conjugated Oligoynamide | Defined Length, High Conjugation | mdpi.com |

This compound in Chemical Biology Research as a Molecular Probe Component

In chemical biology, molecular probes are essential tools for studying biological processes within living systems. The development of probes often relies on diversity-oriented synthesis to create novel scaffolds that can interact with biological targets. nih.gov The structure of this compound is well-suited for this purpose, particularly due to its two terminal alkyne groups, which are prime functional handles for bioconjugation.

The terminal alkynes can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. nih.gov This allows for the straightforward attachment of biomolecules, fluorescent dyes, or affinity tags. This compound could therefore serve as a rigid, bifunctional linker or scaffold. For example, one alkyne could be used to attach a targeting moiety (e.g., a peptide that binds to a specific cell receptor), while the other alkyne is used to attach a reporter group (e.g., a fluorophore for imaging). This would create a targeted molecular probe for visualizing specific biological events or cell types. The rigid phenyl core helps to maintain a defined distance and orientation between the two conjugated moieties, which can be critical for probe function.

Bioconjugation Strategies Utilizing the Ethynyl (B1212043) Moieties of this compound for Labeling

The terminal ethynyl group on the phenyl ring of this compound is an ideal functional group for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction would allow for the covalent attachment of the molecule to biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain an azide (B81097) group.

The ynamide moiety, while also an alkyne, exhibits different reactivity. While less commonly used in standard bioconjugation protocols compared to terminal alkynes, ynamides can participate in cycloaddition reactions. For instance, copper-catalyzed cycloadditions with azides can lead to the formation of 1,5-disubstituted triazoles, offering an alternative regioselectivity to the 1,4-disubstituted products typically obtained from terminal alkynes in CuAAC reactions. This differential reactivity could theoretically be exploited for sequential or orthogonal labeling strategies.

Table 1: Potential Bioconjugation Reactions of this compound

| Reactive Moiety | Reaction Type | Potential Reactant | Product |

| Terminal Ethynyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified biomolecule | 1,4-Disubstituted Triazole Conjugate |

| Ynamide | Copper-Catalyzed Cycloaddition | Azide-modified biomolecule | 1,5-Disubstituted Triazole Conjugate |

Design of Activity-Based Probes and Fluorescent Tags Based on this compound

Activity-based protein profiling (ABPP) utilizes reactive probes to covalently label active enzymes in complex biological systems. The ynamide functionality, being a polarized alkyne, could potentially serve as a reactive "warhead" for certain classes of enzymes. For example, it could act as a Michael acceptor for nucleophilic residues in an enzyme's active site.

Furthermore, the terminal alkyne provides a straightforward method for introducing a reporter tag, such as a fluorophore or a biotin (B1667282) handle, after the probe has reacted with its target protein. This two-step approach, involving target engagement followed by click-chemistry-based labeling, is a common strategy in ABPP. A fluorescent tag could be attached to visualize the location and abundance of the target enzyme, while a biotin tag would enable the enrichment and subsequent identification of the labeled protein by mass spectrometry.

Table 2: Conceptual Design of an Activity-Based Probe Using this compound

| Component | Function | Potential Modification |

| Ynamide Moiety | Reactive "warhead" for enzyme labeling | Could be tuned electronically by modifying the substituent on the butynamide chain. |

| Phenyl Ring | Scaffold | Can be further functionalized to alter solubility or cell permeability. |

| Terminal Ethynyl | Reporter tag attachment point | Can be reacted with an azide-containing fluorophore or biotin via CuAAC. |

This compound in Catalyst Design and Ligand Development

The alkyne functionalities in this compound could serve as coordination sites for transition metals, making it a potential ligand for catalysis. The ynamide nitrogen could also participate in metal coordination. The rigid phenylacetylene (B144264) backbone could provide a well-defined geometry for a metal complex.

The presence of two alkyne groups opens up the possibility of forming bimetallic complexes or polymeric coordination networks. The specific coordination mode would depend on the metal center and the reaction conditions. Such complexes could be explored for their catalytic activity in various organic transformations.

This compound as a Precursor for Supramolecular Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The rigid, linear nature of the ethynylphenyl group in this compound makes it an attractive building block for creating supramolecular polymers or networks.

The terminal alkyne can participate in reactions like Glaser coupling to form polydiacetylenes, which are known for their interesting electronic and optical properties. Furthermore, the amide functionality can engage in hydrogen bonding, providing a directional interaction to guide the self-assembly process. The combination of π-stacking of the aromatic rings and hydrogen bonding of the amide groups could lead to the formation of well-ordered, one- or two-dimensional supramolecular structures.

Vii. Future Directions and Emerging Research Avenues for N 3 Ethynylphenyl but 3 Ynamide

Exploration of Novel and Unconventional Synthetic Pathways to N-(3-Ethynylphenyl)but-3-ynamide

While classical methods for ynamide synthesis, such as copper-catalyzed cross-coupling reactions, provide a foundational approach, the future of synthesizing this compound lies in the development of more efficient, modular, and unconventional routes. rsc.orgnih.govorgsyn.orgresearchgate.net Current strategies often rely on the coupling of an amine derivative with an alkynylating agent. orgsyn.org Future research could focus on developing novel pathways that offer greater control over substitution patterns and functional group tolerance.

One promising avenue is the exploration of catalyst systems beyond copper, such as palladium or other transition metals, which could offer different reactivity and selectivity profiles. researchgate.net For instance, palladium-catalyzed reaction cascades have been shown to be effective for related 1,3-diynamides, leading to diverse heterocyclic structures. researchgate.net The development of metal-free synthetic routes, potentially involving hypervalent iodine reagents or other unique activating agents, would also be a significant advancement, offering milder reaction conditions and avoiding residual metal contamination in the final product.

Furthermore, the modular synthesis of ynamides using building blocks like trichloroethene as a two-carbon synthon presents a flexible approach that could be adapted for this compound. rsc.org This method overcomes many limitations of traditional approaches and allows for a wider range of amide and electrophile combinations. rsc.org

A summary of potential novel synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Alternative Transition Metal Catalysis (e.g., Palladium) | Different reactivity, potential for novel cascade reactions. | Catalyst and ligand screening, optimization of reaction conditions. |

| Metal-Free Synthesis | Avoids metal contamination, potentially milder conditions. | Development of novel activating reagents, exploration of reaction mechanisms. |

| Modular Approaches | High flexibility and diversity of accessible derivatives. | Adaptation of existing modular methods to the specific target compound. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. | Development of continuous flow processes for key synthetic steps. |

Investigation of Unexplored Reactivity Patterns and Selectivities of this compound

The dual alkyne functionalities of this compound offer a rich landscape for exploring unique reactivity. Ynamides are known to possess a polarized carbon-carbon triple bond, making them versatile substrates in a variety of transformations. rsc.orgrsc.org The ethynylogous nature of the butadiynamide extends this polarization, creating a 1,4-polarized system that can lead to unique reactivity compared to simple ynamides. mdpi.com

Future research should systematically investigate the cycloaddition potential of this di-alkyne system. The participation of both alkyne groups in concerted or stepwise cycloaddition reactions could lead to the formation of complex polycyclic and heterocyclic scaffolds of potential medicinal or material science interest. rsc.orgnih.gov The regioselectivity of these reactions, particularly the competition between the terminal alkyne and the ynamide moiety, will be a key area of investigation.

Furthermore, the exploration of this compound in transition metal-catalyzed annulation reactions is a promising frontier. nih.gov Gold and other carbophilic catalysts could activate the alkyne moieties towards intramolecular cyclization or intermolecular reactions with various partners, leading to novel molecular architectures. The potential for divergent reactivity, where slight changes in reaction conditions or catalysts lead to completely different product classes, is particularly intriguing. researchgate.net

Integration of this compound into Automated Synthesis and High-Throughput Screening Platforms

The amenability of a compound to automated synthesis and high-throughput screening (HTS) is crucial for accelerating the discovery of new applications, particularly in medicinal chemistry and materials science. Future efforts should focus on adapting the synthesis of this compound and its derivatives to automated platforms. researchgate.net This would enable the rapid generation of a library of related compounds with diverse substitution patterns.

Once a library of derivatives is established, HTS can be employed to rapidly assess their biological activity or material properties. For example, in drug discovery, these libraries could be screened against a panel of biological targets to identify potential lead compounds. bham.ac.uk The development of robust and miniaturized assays will be critical for the successful implementation of HTS campaigns.

Advanced Computational Modeling for Rational Design of this compound Derivatives with Enhanced Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. In the context of this compound, advanced computational modeling can be employed for several purposes.